molecular formula C15H19N3O3S B12261423 N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine

Cat. No.: B12261423
M. Wt: 321.4 g/mol
InChI Key: DENHAUSMZITFGT-UHFFFAOYSA-N
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Description

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzodioxin moiety, a thiadiazole ring, and various functional groups that contribute to its reactivity and functionality.

Properties

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C15H19N3O3S/c1-18(15-16-14(17-22-15)5-6-19-2)10-11-3-4-12-13(9-11)21-8-7-20-12/h3-4,9H,5-8,10H2,1-2H3

InChI Key

DENHAUSMZITFGT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC(=NS3)CCOC

Origin of Product

United States

Preparation Methods

The synthesis of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine typically involves multiple steps, starting with the preparation of the benzodioxin and thiadiazole intermediates. One common method involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents to introduce the thiadiazole ring and other substituents. The reaction conditions often include the use of solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .

Comparison with Similar Compounds

N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-3-(2-methoxyethyl)-N-methyl-1,2,4-thiadiazol-5-amine can be compared with other compounds that contain similar structural motifs:

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